molecular formula C5H7N3O2 B6284384 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid CAS No. 1512226-21-9

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B6284384
CAS No.: 1512226-21-9
M. Wt: 141.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize metal-free conditions to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid
  • 4-Methyl-1H-1,2,3-triazol-1-yl acetic acid

Comparison: Compared to these similar compounds, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid exhibits unique properties due to the position of the substituents on the triazole ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

1512226-21-9

Molecular Formula

C5H7N3O2

Molecular Weight

141.1

Purity

0

Origin of Product

United States

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